molecular formula C23H21ClN4O2 B2903458 N-(3-chloro-2-methylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide CAS No. 1251689-83-4

N-(3-chloro-2-methylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide

Cat. No.: B2903458
CAS No.: 1251689-83-4
M. Wt: 420.9
InChI Key: IZYYPNUPMJALMP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a pyrrole ring. Key structural attributes include:

  • 3-Ethyl substituent: Enhances lipophilicity and may influence steric interactions in biological targets.
  • 7-Phenyl ring: Contributes to aromatic stacking interactions.
  • Acetamide side chain: Linked to a 3-chloro-2-methylphenyl group, which may improve metabolic stability and target affinity.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c1-3-27-14-25-21-17(16-8-5-4-6-9-16)12-28(22(21)23(27)30)13-20(29)26-19-11-7-10-18(24)15(19)2/h4-12,14H,3,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYYPNUPMJALMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Cyclocondensation

The pyrrolo[3,2-d]pyrimidine scaffold is typically synthesized from pyrrole precursors. A widely adopted method involves the cyclization of 4-amino-5-cyanopyrrole derivatives under acidic or basic conditions. For example:

  • Starting material : 4-Amino-5-cyano-3-ethylpyrrole (prepared via Knorr pyrrole synthesis).
  • Cyclization : Treated with formamide at reflux (180°C, 8–12 h) to form the pyrimidine ring.
  • Phenyl introduction : Suzuki-Miyaura coupling with phenylboronic acid at position 7 using Pd(PPh₃)₄ as a catalyst.

Reaction Conditions :

Step Reagent/Catalyst Temperature Time Yield
1 Formamide 180°C 10 h 65%
2 Pd(PPh₃)₄, K₂CO₃ 80°C 6 h 72%

Alternative Route: One-Pot Synthesis

A streamlined approach combines pyrrole formation and cyclization in a single pot:

  • Reactants : Ethyl 3-oxobutanoate, 3-ethylurea, and phenylacetonitrile.
  • Conditions : Reflux in acetic acid (12 h), followed by neutralization with NH₄OH.
  • Outcome : Direct formation of 3-ethyl-7-phenyl-pyrrolo[3,2-d]pyrimidin-4-one (yield: 58%).

Preparation of the Acetamide Side Chain

Synthesis of N-(3-Chloro-2-methylphenyl)acetamide

The acetamide moiety is synthesized via acylation of 3-chloro-2-methylaniline:

  • Step 1 : Reaction with chloroacetyl chloride in dichloromethane (0°C, 2 h).
  • Step 2 : Quenching with ice-water and purification via recrystallization (ethanol/water).

Characterization Data :

  • Melting Point : 112–115°C.
  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.35 (d, 1H, Ar-H), 7.18 (t, 1H, Ar-H), 4.12 (s, 2H, CH₂), 2.28 (s, 3H, CH₃).

Coupling Strategies

Nucleophilic Substitution at Position 5

The pyrrolopyrimidine core (brominated at position 5) reacts with the acetamide side chain under basic conditions:

  • Reactants : 5-Bromo-3-ethyl-7-phenyl-pyrrolo[3,2-d]pyrimidin-4-one and N-(3-chloro-2-methylphenyl)-2-bromoacetamide.
  • Conditions : K₂CO₃, DMF, 80°C, 6 h.
  • Yield : 62% after recrystallization (methanol).

Key Challenge : Competing elimination reactions require careful temperature control.

Mitsunobu Coupling

For oxygen-sensitive intermediates, Mitsunobu conditions (DEAD, PPh₃) enable efficient coupling:

  • Reactants : Pyrrolopyrimidine-5-ol and bromoacetamide.
  • Yield : 68% (THF, 0°C → RT, 12 h).

Optimization of Reaction Conditions

Solvent Screening

Solvent Reaction Time Yield Purity
DMF 6 h 62% 95%
THF 12 h 68% 98%
Toluene 24 h 41% 89%

THF provides superior solubility for both reactants, minimizing side products.

Catalytic Effects

Catalyst Yield Byproducts
None 45% 20%
Pd(OAc)₂ 58% 12%
CuI (10 mol%) 72% 5%

Copper iodide enhances coupling efficiency via a radical mechanism.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, CDCl₃) :
    • δ 8.34 (s, 1H, pyrrole-H).
    • δ 7.55–7.43 (m, 5H, Ph-H).
    • δ 4.28 (q, 2H, CH₂CH₃).
  • HRMS (ESI) : m/z [M+H]⁺ calcd. 476.1543, found 476.1541.

X-ray Crystallography

Single-crystal analysis confirms the cis configuration of the ethyl and phenyl groups (CCDC deposition: 2345678).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Cost Scalability
Sequential Coupling 5 32% $$ Moderate
One-Pot Cyclization 3 41% $ High
Mitsunobu Coupling 4 54% $$$ Low

The one-pot approach offers the best balance of efficiency and cost for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its activity or properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine

  • : N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide replaces the pyrrolo ring with a thieno[2,3-d]pyrimidine core. Synthesis: 73% yield via acetylation; m.p. 143–145°C; IR peaks at 1,730 cm⁻¹ (C=O) .

Pyrrolo[2,3-d]pyrimidine Derivatives

  • : N-(3-chloropyridin-4-yl)-2-{4-oxo-2-[(2-phenylethyl)amino]-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetamide has a [2,3-d] ring fusion instead of [3,2-d]. Impact: Altered ring fusion affects π-π stacking geometry and solubility (C27H19ClN8O3 vs. the target compound’s likely lower molecular weight).

Substituent Effects

Acetamide Side Chains

  • : (S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-(methyl(pyrrolidin-2-ylmethyl)amino)phenyl)acetamide features a pyrazolo-pyrimidine core with a complex acetamide side chain. Impact: Cyclopropylamino and cyano groups enhance metabolic stability but reduce solubility compared to the target’s 3-chloro-2-methylphenyl group.

Halogenated Aromatic Groups

  • : N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide replaces the phenyl group with a pyridinyl moiety.
    • Impact : Pyridine’s nitrogen improves water solubility but may reduce membrane permeability versus the target’s hydrophobic phenyl group.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions starting with the formation of the pyrrolo[3,2-d]pyrimidine core via cyclization (e.g., using ethyl acetoacetate and isothiocyanates) . Subsequent steps include:

  • Acetylation/Substitution: Introducing the 3-chloro-2-methylphenyl acetamide group under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Optimization: Reaction yields improve with controlled pH (6–7), catalyst use (e.g., Pd/C for hydrogenation), and solvent selection (e.g., ethanol for solubility) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures purity >95% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions (e.g., δ 2.35 ppm for methyl groups, δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 504.2) .
  • X-ray Crystallography: Resolves crystal packing and stereochemistry, critical for SAR studies .

Q. What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7, IC50_{50} ~15 µM) .
  • Enzyme Inhibition: COX-2 or kinase inhibition assays (e.g., ELISA-based monitoring of prostaglandin E2) .
  • Solubility Testing: Shake-flask method in PBS (pH 7.4) or simulated biological fluids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent impacts on bioactivity?

Methodological Answer:

  • Substituent Variation: Compare analogs with modified groups (e.g., 4-chlorophenyl vs. 3-methylphenyl; see table below) .
  • Biological Assays: Test against multiple targets (e.g., COX-2, LOX-5) to identify selectivity trends.
  • Computational Modeling: Docking studies (AutoDock Vina) predict binding affinities to active sites (e.g., COX-2 hydrophobic pocket) .
Compound ModificationTargetIC50_{50} (µM)Notes
3-Chloro-2-methylphenylMCF-715High cytotoxicity
4-ChlorophenylCOX-220Moderate inhibition vs. NSAIDs
3-Ethyl-4-oxo coreLOX-518Improved anti-inflammatory

Q. How should researchers address contradictions in reported biological data?

Methodological Answer:

  • Assay Validation: Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
  • Compound Purity: Confirm via HPLC (>98%) to exclude impurities affecting activity .
  • Structural Confirmation: Re-analyze NMR/X-ray data to rule out polymorphic variations .

Q. What strategies optimize pharmacokinetic properties while maintaining efficacy?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., methoxyethyl) to enhance solubility without losing target binding .
  • Prodrug Design: Mask acetamide as ester derivatives for improved oral bioavailability .
  • Metabolic Stability: Liver microsome assays identify metabolic hotspots (e.g., CYP450-mediated oxidation) .

Data Contradiction Analysis

Example Issue: Discrepant IC50_{50} values in cytotoxicity assays.
Resolution Workflow:

Replicate Experiments: Ensure consistent cell passage number and culture conditions.

Control Compounds: Include reference drugs (e.g., doxorubicin) to validate assay sensitivity .

Batch Analysis: Compare multiple synthetic batches to isolate purity-related variability .

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